molecular formula C23H26N6O2 B11028256 N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B11028256
M. Wt: 418.5 g/mol
InChI Key: KPWPRNIRKBUNOI-UHFFFAOYSA-N
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Description

N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound that features a benzimidazole and benzotriazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves multiple steps:

    Formation of Benzimidazole Moiety: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole is then alkylated with 2-bromo-1-(2-methylpropyl)ethane to introduce the 2-methylpropyl group.

    Formation of Benzotriazine Moiety: The benzotriazine ring is formed by the cyclization of an appropriate hydrazine derivative with a carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the benzimidazole and benzotriazine moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole and benzotriazine rings can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the benzotriazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and benzotriazine rings.

    Reduction: Reduced forms of the benzimidazole and benzotriazine rings.

    Substitution: Substituted derivatives at the nitrogen or carbon atoms of the rings.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and benzotriazine moieties can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of the target, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
  • **N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
  • **N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of benzimidazole and benzotriazine moieties. This combination provides a unique set of chemical properties and biological activities that are not found in other similar compounds. The presence of the 2-methylpropyl group further enhances its distinctiveness by influencing its steric and electronic properties.

Properties

Molecular Formula

C23H26N6O2

Molecular Weight

418.5 g/mol

IUPAC Name

N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

InChI

InChI=1S/C23H26N6O2/c1-16(2)15-28-20-10-6-5-9-19(20)25-21(28)11-13-24-22(30)12-14-29-23(31)17-7-3-4-8-18(17)26-27-29/h3-10,16H,11-15H2,1-2H3,(H,24,30)

InChI Key

KPWPRNIRKBUNOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)CCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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